(4-Bromophenyl)acetone oxime (4-Bromophenyl)acetone oxime
Brand Name: Vulcanchem
CAS No.: 103675-99-6
VCID: VC0180036
InChI: InChI=1S/C9H10BrNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3/b11-7+
SMILES: CC(=NO)CC1=CC=C(C=C1)Br
Molecular Formula: C9H10BrNO
Molecular Weight: 228.09

(4-Bromophenyl)acetone oxime

CAS No.: 103675-99-6

Cat. No.: VC0180036

Molecular Formula: C9H10BrNO

Molecular Weight: 228.09

* For research use only. Not for human or veterinary use.

(4-Bromophenyl)acetone oxime - 103675-99-6

Specification

CAS No. 103675-99-6
Molecular Formula C9H10BrNO
Molecular Weight 228.09
IUPAC Name (NE)-N-[1-(4-bromophenyl)propan-2-ylidene]hydroxylamine
Standard InChI InChI=1S/C9H10BrNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3/b11-7+
SMILES CC(=NO)CC1=CC=C(C=C1)Br

Introduction

Molecular Properties and Structural Characteristics

Physicochemical Data

The compound’s molecular weight is 228.086 g/mol, with an exact mass of 226.995 g/mol . Key computational descriptors include:

  • LogP: 2.84170 (indicating moderate lipophilicity)

  • PSA (Polar Surface Area): 32.59000 Ų (suggesting moderate hydrogen-bonding capacity) .

Other properties, such as density, boiling point, and melting point, remain unspecified in available literature .

PropertyValue
CAS Number103675-99-6
Molecular FormulaC₉H₁₀BrNO
Molecular Weight228.086 g/mol
Exact Mass226.995 g/mol
LogP2.84170
Polar Surface Area (PSA)32.59000 Ų

Structural Features

The compound consists of:

  • 4-Bromophenyl Group: A bromine atom at the para position of a benzene ring, contributing electron-withdrawing effects.

  • Acetone Oxime Core: A ketone-derived oxime (C=NOH) linked to a methyl-substituted carbon.

The oxime group’s tautomerism (between hydroxylamine and iminol forms) influences its reactivity, particularly in nucleophilic and electrophilic interactions .

Synthesis and Preparation Methods

General Synthetic Approach

The synthesis of (4-bromophenyl)acetone oxime typically involves:

  • Ketone Intermediate: Preparation of 4-bromoacetophenone via electrophilic substitution or Friedel-Crafts acylation.

  • Oxime Formation: Reaction of the ketone with hydroxylamine hydrochloride under acidic or basic conditions.

Example Reaction Pathway:

4-Bromoacetophenone+NH2OHH+/OH(4-Bromophenyl)acetone oxime+H2O\text{4-Bromoacetophenone} + \text{NH}_2\text{OH} \xrightarrow{\text{H}^+/\text{OH}^-} \text{(4-Bromophenyl)acetone oxime} + \text{H}_2\text{O}

Chemical Reactivity and Functional Group Transformations

Oxime Group Reactivity

The oxime group undergoes characteristic transformations:

Reaction TypeReagents/ConditionsProducts
OxidationH₂O₂, mCPBANitroso (C=N–O) or nitro (C–NO₂) derivatives
ReductionNaBH₄, LiAlH₄Amine (C–NH₂) via Beckmann rearrangement
TautomerismAcidic/Basic MediaEquilibrium between hydroxylamine and iminol forms

Electrophilic Aromatic Substitution

The bromine atom on the phenyl ring can be replaced via nucleophilic substitution under specific conditions:

  • Amination: Reaction with amines (e.g., NH₃, primary/secondary amines) in the presence of a base.

  • Thiolation: Substitution with thiols (e.g., SH–) to form aryl sulfides.

Coordination Chemistry

The oxime’s lone pairs enable coordination with metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic applications .

Research Applications and Bioactivity

Medicinal Chemistry

While direct bioactivity data for (4-bromophenyl)acetone oxime are scarce, its structural analogs (e.g., brominated oximes) show promise as:

  • Acetylcholinesterase Inhibitors: Targeting neurological disorders via cholinergic modulation.

  • Anticancer Agents: Interfering with kinase signaling pathways .

Organic Synthesis

The compound serves as a versatile intermediate:

  • Heterocycle Formation: Cyclization to form oxazoles, isoxazoles, or pyrazoles.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling to introduce aryl or alkyl groups.

Materials Science

The bromine atom and oxime group enable applications in:

  • Coordination Polymers: Self-assembled frameworks for gas storage or catalysis.

  • Optoelectronic Materials: Tuning electronic properties via bromine’s electron-withdrawing effects.

Comparative Analysis with Halogenated Analogues

CompoundCAS NumberLogPKey Differences
(4-Chlorophenyl)acetone oximeN/A~2.5Smaller halogen, lower steric hindrance; weaker electron-withdrawing effects.
(4-Fluorophenyl)acetone oximeN/A~2.1High electronegativity of F; distinct metabolic stability.
(4-Methylphenyl)acetone oximeN/A~3.2Electron-donating methyl group; increased lipophilicity.

Bromine’s larger size and moderate electronegativity confer unique reactivity, balancing steric and electronic effects .

Challenges and Future Directions

Synthetic Limitations

  • Low Yields: Oxime formation may require optimization for industrial scalability.

  • Regioselectivity: Competing side reactions during bromination or substitution.

Research Gaps

  • Biological Profiling: Systematic studies on cytotoxicity, target binding, or pharmacokinetics.

  • Catalytic Applications: Exploration as ligands in asymmetric catalysis.

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